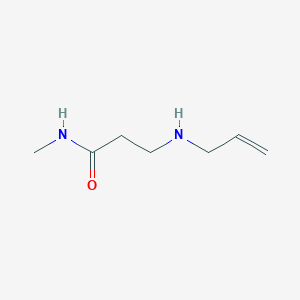

3-(Allylamino)-N-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(prop-2-enylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURCZHPUOUUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-(Allylamino)-N-methylpropanamide" basic properties

3-(Allylamino)-N-methylpropanamide: A Technical Guide to Bifunctional Scaffolding

Executive Summary

This compound (CAS: 1040692-02-1) is a specialized heterobifunctional building block characterized by a secondary amine core flanked by an allyl group and an N-methyl propanamide moiety. Its unique architecture bridges the gap between radical polymerization/thiol-ene "click" chemistry (via the allyl group) and nucleophilic/pH-responsive functionality (via the secondary amine).

This guide provides a rigorous technical analysis of its properties, a controlled synthesis protocol designed to minimize bis-addition byproducts, and strategic applications in functional hydrogels and surface engineering.

Chemical Identity & Physicochemical Specifications

The utility of this compound lies in its dual reactivity. The secondary amine provides a site for further derivatization or protonation (pKa ~9.5), while the allyl group serves as a handle for polymerization or grafting.

Table 1: Physicochemical Properties

| Property | Specification | Notes/Context |

| IUPAC Name | 3-(prop-2-en-1-ylamino)-N-methylpropanamide | Systematic nomenclature |

| CAS Number | 1040692-02-1 | Primary identifier |

| Molecular Formula | C₇H₁₄N₂O | Heteroatomic scaffold |

| Molecular Weight | 142.20 g/mol | Ideal for fragment-based design |

| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity/temperature |

| Boiling Point | ~299.7°C (Predicted) | High BP due to H-bonding (amide/amine) |

| Density | ~0.923 g/cm³ | Typical for aliphatic amides |

| pKa (Amine) | ~9.2–9.8 (Predicted) | Basic; protonatable at physiological pH |

| pKa (Amide) | ~16.2 (Predicted) | Non-basic; stable linker |

| Solubility | Water, MeOH, EtOH, DMSO | Highly polar due to amide/amine |

Synthesis Protocol: Controlled Aza-Michael Addition

The synthesis of this compound relies on the aza-Michael addition of allylamine to N-methylacrylamide.

Critical Challenge: The primary product (secondary amine) is more nucleophilic than the starting primary amine (allylamine), leading to a risk of bis-addition (formation of the tertiary amine dimer).

Solution: The protocol below utilizes a high kinetic excess of allylamine to statistically favor the mono-adduct, followed by vacuum distillation to recover the unreacted starting material.

Experimental Workflow

-

Reagents:

-

Allylamine (Nucleophile) – Excess (5–10 equivalents)

-

N-Methylacrylamide (Michael Acceptor) – Limiting Reagent

-

Solvent: Methanol (optional, can run neat)

-

Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)₃) for speed.

-

-

Procedure:

-

Step 1 (Setup): Charge a round-bottom flask with Allylamine (10 eq) and cool to 0°C to minimize polymerization of the acrylamide.

-

Step 2 (Addition): Add N-Methylacrylamide (1 eq) dropwise over 60 minutes. Reasoning: Slow addition maintains a high local concentration of allylamine relative to the acrylamide, suppressing bis-addition.

-

Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin) or ¹H NMR.

-

Step 4 (Workup): Concentrate under reduced pressure (Rotavap) to remove excess allylamine (BP ~53°C).

-

Step 5 (Purification): The residue is the crude product. Purify via vacuum distillation or column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

-

-

Validation (NMR):

-

Target Signal: Appearance of triplet at ~2.8 ppm (–CH₂–NH–CH₂–) and retention of allyl vinyl signals (5.1–5.9 ppm).

-

Impurity Check: Absence of acrylate vinyl signals (5.6–6.3 ppm).

-

Structural & Functional Logic (Visualization)

The following diagram illustrates the synthesis pathway and the divergent reactivity profiles of the molecule.

Caption: Synthesis logic flow showing the critical control of mono-addition vs. bis-addition and downstream functional pathways.

Key Applications & Mechanisms

A. pH-Responsive Hydrogels

The secondary amine in the backbone introduces pH sensitivity. At physiological pH (7.4), the amine is partially protonated, imparting cationic character.

-

Mechanism: In acidic environments (pH < 6.0), the amine becomes fully protonated (

), leading to electrostatic repulsion between polymer chains and subsequent swelling of the hydrogel. -

Use Case: Tumor-targeted drug delivery (tumors are acidic) or endosomal escape vectors.

B. Thiol-Ene "Click" Chemistry

Unlike acrylates, the allyl group is resistant to homopolymerization but highly reactive towards thiols under UV light.

-

Protocol: Mix this compound with a dithiol crosslinker (e.g., PEG-dithiol) and a photoinitiator (LAP).

-

Advantage: Forms step-growth networks with homogeneous structures, ideal for tissue engineering scaffolds.

C. Surface Functionalization

The molecule serves as an "anchor."

-

Step 1: The secondary amine reacts with surface-bound epoxides or activated esters.

-

Step 2: The pendant allyl group remains available for subsequent grafting of functional polymers or biomolecules.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the acrylamide origin (though the product is an amine/amide).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl group is stable, but the amine can absorb CO₂ from the air (carbamate formation).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. Link

-

ChemicalBook. (2023). "this compound Product Properties & Safety." Link

-

Santa Cruz Biotechnology. (2023). "this compound (CAS 1040692-02-1)."[1] Link[1]

Sources

"3-(Allylamino)-N-methylpropanamide" synthesis pathway

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of 3-(Allylamino)-N-methylpropanamide , a bifunctional building block containing a secondary amine, an amide backbone, and an allylic handle suitable for further functionalization (e.g., thiol-ene "click" chemistry or polymerization).

The recommended synthetic strategy is the Aza-Michael Addition of allylamine to

Key Chemical Data:

-

IUPAC Name: 3-(prop-2-en-1-ylamino)-N-methylpropanamide

-

Molecular Formula:

-

Molecular Weight: 142.20 g/mol

-

Key Functionality:

-amino amide scaffold.[1]

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we analyze the target molecule via two primary disconnections.

Strategic Disconnections

-

Path A (Preferred): Disconnection of the

bond via Aza-Michael Addition . This utilizes the electron-deficient nature of -

Path B (Alternative): Disconnection of the

bond via Nucleophilic Substitution (

Pathway Logic Diagram (Graphviz)

Figure 1: Retrosynthetic analysis showing the convergent Green Route (Path A) versus the Substitution Route (Path B).

Primary Pathway: Aza-Michael Addition

Status: Industry Standard | Green Chemistry Score: High[2]

This pathway exploits the conjugate addition of a primary amine (allylamine) to an electron-deficient alkene (

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair on the allylamine nitrogen onto the

Critical Selectivity Control:

Allylamine is a primary amine (

-

Risk: Over-alkylation. The product (secondary amine) is often more nucleophilic than the starting material, leading to the formation of the tertiary amine impurity (bis-addition).

-

Solution: Use a stoichiometric excess of allylamine (1.5 to 3.0 equivalents) or maintain a low concentration of acrylamide by adding it dropwise to the amine solution.

Experimental Protocol

Reagents:

- -Methylacrylamide (CAS: 1187-59-3)

-

Allylamine (CAS: 107-11-9)

-

Solvent: Methanol (MeOH) or Water (Green alternative)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

). -

Amine Charge: Charge the flask with Allylamine (1.5 equiv) and solvent (Methanol, 5 volumes). Cool the solution to 0°C using an ice bath.

-

Why? Cooling suppresses the reaction rate initially to prevent runaway exotherms and minimizes the volatility of allylamine (BP ~53°C).

-

-

Addition: Dissolve

-Methylacrylamide (1.0 equiv) in a minimal amount of Methanol. Add this solution dropwise to the allylamine over 30–60 minutes.-

Why? Slow addition ensures the amine is always in excess relative to the acrylamide, favoring mono-addition over bis-addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 12–24 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM) or

-NMR. Look for the disappearance of the acrylamide vinyl protons (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove the solvent and excess allylamine.

-

Note: Allylamine is toxic; use a rigorous cold trap and vent pump exhaust into a fume hood.

-

-

Purification:

-

The residue is typically a light yellow oil.

-

If purity is <95%, purify via vacuum distillation (high vacuum required due to amide H-bonding) or flash column chromatography (Silica gel; DCM:MeOH:Et3N gradient).

-

Process Workflow Diagram

Figure 2: Operational workflow for the Aza-Michael synthesis route.

Secondary Pathway: Nucleophilic Substitution

Status: Legacy / Alternative | Utility: When acrylamides are unavailable.

This route involves the displacement of a halide leaving group by allylamine.

Reagents:

Protocol Summary:

-

Dissolve 3-chloro-

-methylpropanamide in Acetonitrile or DMF. -

Add

(2.0 equiv) and Allylamine (1.2 equiv). -

Heat to 50–60°C for 4–8 hours.

-

Filter off inorganic salts (

). -

Concentrate and purify.

Drawbacks:

-

Generates stoichiometric salt waste.

-

Requires higher temperatures, increasing the risk of allylamine polymerization or evaporation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Feature to Observe | Diagnostic Signal |

| Vinyl Protons (Allyl) | Multiplet at | |

| Amide Methyl | Doublet (due to NH coupling) or singlet at | |

| Backbone | Two triplets at | |

| Absence of Acrylamide | Disappearance of vinyl signals at | |

| MS (ESI) | Molecular Ion | |

| IR | Carbonyl | Strong band at ~1640–1650 |

Safety & Handling (E-E-A-T)

Warning: This synthesis involves hazardous reagents. Standard Operating Procedures (SOPs) must be strictly followed.

-

Acrylamides (Neurotoxicity):

-methylacrylamide is a cumulative neurotoxin. It can be absorbed through the skin and inhalation.-

Control: Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

-

Allylamine (Toxicity/Flammability): Highly toxic by inhalation and skin contact; lachrymator; highly flammable (Flash point: -29°C).

-

Control: Handle only in a well-ventilated hood. Keep away from ignition sources.

-

-

Reaction Exotherm: The Michael addition is exothermic. Failure to cool the reaction during addition can lead to runaway conditions or polymerization.

References

-

Reddy, B. M., et al. (2008). "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition." Journal of Molecular Catalysis A: Chemical.

-

Cai, J., et al. (2013). "Uncatalysed intermolecular aza-Michael reactions." Comptes Rendus Chimie.

-

PubChem. (2024).[5] "Compound Summary: 3-Amino-N-methylpropanamide (Analogous Structure)." National Library of Medicine.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: N-Methylacrylamide."

Sources

- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]

- 2. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 3. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new diastereoselective aza-allyl conjugate addition-Michael addition-ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Allylamino)-N-methylpropanamide

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 3-(allylamino)-N-methylpropanamide presents a chemical scaffold for which the biological activity and mechanism of action (MoA) are not extensively documented in publicly available literature.[1] This guide eschews a conventional review of established facts. Instead, it provides a comprehensive, forward-looking strategic framework for the modern researcher tasked with a critical objective: to systematically uncover the molecular target(s) and dissect the functional consequences of this novel chemical entity. We present a phased, multi-disciplinary research program, integrating advanced proteomics, transcriptomics, and biophysical methods. This document serves as both a conceptual roadmap and a practical laboratory guide, designed to navigate the complexities of MoA elucidation from initial hypothesis to validated pathway.

Part 1: Structural Analysis and Target Hypothesis Generation

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure to generate informed, testable hypotheses. The structure of this compound can be deconstructed into two key functional moieties: an allylamino group and an N-methylpropanamide backbone .

-

Allylamino Moiety: The allylamino group is a known pharmacophore in several clinically relevant drugs. For instance, allylamine derivatives are known to target enzymes and ion channels. This suggests that this compound could potentially interact with similar target classes.

-

N-methylpropanamide Backbone: Propanamide structures are prevalent in a wide array of biologically active molecules, including anti-inflammatory and antimicrobial agents.[2][3] This flexible backbone could facilitate the correct spatial orientation of the key interacting groups within a protein binding pocket.

Based on this structural assessment, we can formulate several primary hypotheses regarding the potential target classes for this compound:

-

Ion Channels: The presence of a secondary amine and a flexible alkyl chain is a common feature in many ion channel modulators.[4][5] Potential targets include voltage-gated sodium, potassium, or calcium channels.

-

G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, GPCRs are frequently modulated by small molecules containing amine functionalities.[6][7]

-

Enzymes: The compound could act as an inhibitor or allosteric modulator of various enzymes, such as kinases, proteases, or metabolic enzymes like cyclooxygenases.[8][9]

Part 2: A Phased Experimental Workflow for MoA Elucidation

We propose a multi-phase, iterative workflow designed to systematically narrow down potential targets and elucidate the full signaling pathway. This approach is designed to be self-validating, with each phase providing the foundation for the next set of experiments.

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: Broad Phenotypic and Target Class Screening

The initial phase aims to identify a biological context in which this compound exerts a measurable effect.

-

Phenotypic Screening: The compound should be screened against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to assess its impact on cell viability and proliferation.[10] This provides a rapid, cost-effective method to identify sensitive and resistant cell types, offering initial clues about potential pathways.

-

Target Class Screening: Concurrently, the compound should be submitted to commercially available screening panels that test for activity against hundreds of known GPCRs and ion channels.[6][11][12] A positive hit in these assays provides an immediate, high-confidence starting point for more detailed investigation.

Phase 2: Unbiased Target Identification

If Phase 1 yields a distinct cellular phenotype but no clear target, or if no activity is observed, an unbiased approach is necessary to identify the direct binding partner(s) of the compound.[13][14]

-

Affinity-Based Pull-Down: This classic method involves synthesizing a derivative of the compound with a linker and an affinity tag (e.g., biotin).[15] This "bait" molecule is incubated with cell lysate, and any proteins that bind are "pulled down" using streptavidin beads and identified via mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct target engagement in intact cells or cell lysates.[16][17][18][19] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the compound across a temperature gradient, the melting point of the target protein will shift, which can be detected by Western blot or mass spectrometry.

Phase 3: Pathway Elucidation and Functional Validation

With a validated target in hand, the focus shifts to understanding the downstream functional consequences of this interaction.

-

Transcriptomic Profiling (RNA-Seq): RNA sequencing provides a global snapshot of how the compound alters gene expression.[20][21][22][23] By comparing the transcriptomes of treated versus untreated cells, researchers can identify entire pathways that are up- or down-regulated, providing a comprehensive view of the cellular response.

-

Phosphoproteomics: Since many signaling pathways are mediated by protein phosphorylation, phosphoproteomics is a direct way to measure the activity of kinases and signaling networks.[24][25][26] Mass spectrometry-based analysis can quantify changes in thousands of phosphorylation sites, revealing the specific signaling cascades activated or inhibited by the compound.

-

Functional Validation: The final and most critical step is to validate the proposed MoA. If RNA-Seq and phosphoproteomics point to a specific pathway, this can be confirmed using genetic tools like CRISPR/Cas9 to knock out the proposed target protein (which should abrogate the compound's effect) or by using known inhibitors of downstream pathway components.[27][28]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[17][29]

-

Cell Culture and Treatment: Culture the cell line of interest (e.g., a sensitive line identified in Phase 1) to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of this compound for 1-2 hours.

-

Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath). Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Protein Quantification and Analysis: Transfer the supernatant to new tubes and normalize the protein concentration across all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the hypothesized target protein.

-

Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: RNA-Seq Transcriptomic Profiling

-

Experimental Design: Treat cells with the compound at a concentration known to elicit a phenotype (e.g., IC50) and a vehicle control. Include multiple biological replicates (n≥3) for each condition.

-

RNA Extraction: At a determined time point (e.g., 24 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit. Assess RNA integrity using a Bioanalyzer or similar instrument.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a poly-A selection method). Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs).

-

Pathway Analysis: Use the list of DEGs for pathway enrichment analysis with databases such as KEGG or Gene Ontology (GO) to identify statistically overrepresented biological pathways.[30]

Part 4: Data Presentation and Visualization

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HCT116 | Colon Carcinoma | > 100 |

| U-87 MG | Glioblastoma | 8.7 |

| PC-3 | Prostate Adenocarcinoma | 98.4 |

Table 2: Hypothetical Hits from Affinity Pull-Down Mass Spectrometry

| Protein ID | Gene Name | Score | Unique Peptides | Fold Change (Compound/Control) |

|---|---|---|---|---|

| P04637 | TP53 | 258 | 15 | 1.2 |

| P42336 | MAPK1 | 412 | 22 | 8.9 |

| Q02750 | PIK3R1 | 350 | 18 | 7.5 |

| P60709 | ACTB | 1024 | 55 | 1.1 |

Caption: A hypothetical signaling pathway based on potential results.

Part 5: Conclusion and Future Directions

The process of elucidating the mechanism of action for a novel compound like this compound is a cornerstone of modern drug discovery. The systematic, multi-faceted approach outlined in this guide, which integrates phenotypic screening, unbiased target identification, and deep pathway analysis, provides a robust framework for success. By confirming a direct molecular target and mapping its downstream functional consequences, researchers can transform a compound of unknown potential into a validated chemical probe or a promising therapeutic lead. The resulting mechanistic clarity is essential for rational lead optimization, biomarker discovery, and the ultimate translation of a chemical entity into a clinical candidate.

References

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. Retrieved from [Link]

-

Koehler, A. N. (2010). A complex task: Small-molecule discovery. ACS Chemical Biology, 5(11), 999-1003. Retrieved from [Link]

-

AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. Retrieved from [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Retrieved from [Link]

-

Biogazelle. (2024, October 16). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Biogazelle. Retrieved from [Link]

- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

-

Terme, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Retrieved from [Link]

-

CD Genomics. (n.d.). RNA Sequencing Solution for Drug Research and Development. CD Genomics. Retrieved from [Link]

-

IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. News-Medical. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Preclinical assays for pain research. Metrion Biosciences. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

-

Al-Zyoud, W. A. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. Retrieved from [Link]

-

Yoon, C. H., et al. (2012). Using transcriptome sequencing to identify mechanisms of drug action and resistance. Nature Biotechnology, 30(8), 754-756. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. Retrieved from [Link]

-

Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. Lexogen. Retrieved from [Link]

-

Gut, P., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 687-697. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. Retrieved from [Link]

-

Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Retrieved from [Link]

-

Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Retrieved from [Link]

-

Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research. Lab Manager. Retrieved from [Link]

-

Kelliher, J., & Zaia, J. (2019). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 16(2), 115-130. Retrieved from [Link]

-

AZoNetwork. (2024, May 21). Quantitative Phosphoproteomics in Cancer Research: Pathways to Targeted Therapies. News-Medical. Retrieved from [Link]

-

Bio-protocol. (2022). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Bio-protocol. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. Retrieved from [Link]

-

Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Retrieved from [Link]

-

Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101258. Retrieved from [Link]

-

Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Retrieved from [Link]

-

Alvarez, M. J., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(2), 441-451. Retrieved from [Link]

-

Lee, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1966-1972. Retrieved from [Link]

-

Trapotsi, M. A., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology, 3(2), 170-200. Retrieved from [Link]

-

Noh, H., et al. (2018). Network perturbation analysis of gene transcriptional profiles reveals protein targets and mechanism of action of drugs and influenza A viral infection. Nucleic Acids Research, 46(8), e34. Retrieved from [Link]

-

Garrido-Rodriguez, M., et al. (2026, February 26). Benchmarking EGF signaling pathway inference using phosphoproteomics and kinase-substrate interactions. BIOENGINEER.ORG. Retrieved from [Link]

-

Jones, C. I., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 7(1), 1759. Retrieved from [Link]

-

Lee, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Retrieved from [Link]

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. Retrieved from [Link]

-

Yang, P. (2024, October 29). Pathway analysis with PhosR. Bioconductor. Retrieved from [Link]

-

Yilmaz, I., et al. (2019). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1438-1446. Retrieved from [Link]

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed. Retrieved from [Link]

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, N-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Ion channel assays for preclinical pain research [metrionbiosciences.com]

- 6. AddexBio Service - GPCRAssays [addexbio.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 9. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. criver.com [criver.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cell.com [cell.com]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 20. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 21. RNA Sequencing Solution for Drug Research and Development - CD Genomics [rna.cd-genomics.com]

- 22. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 23. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 24. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azolifesciences.com [azolifesciences.com]

- 26. bioengineer.org [bioengineer.org]

- 27. criver.com [criver.com]

- 28. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Activity of 3-(Allylamino)-N-methylpropanamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the investigation of the potential biological activities of the novel chemical entity, 3-(Allylamino)-N-methylpropanamide. In the absence of established pharmacological data for this specific molecule, this guide adopts a hypothesis-driven approach grounded in the chemical functionalities present within its structure: an allylamino group and an N-methylpropanamide moiety. We will explore potential therapeutic areas of interest, propose putative mechanisms of action, and provide detailed, self-validating experimental protocols for the systematic evaluation of this compound's bioactivity. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical assessment of this compound and similarly uncharacterized molecules.

Introduction and Structural Rationale

The molecule this compound is a small synthetic compound characterized by a terminal allyl group, a secondary amine, and an N-methylated amide. While direct biological data for this compound is not currently available in the public domain, its constituent functional groups are present in a variety of known bioactive molecules. This structural analogy forms the basis of our initial investigation.

-

The Allylamino Moiety: The allylamine functional group is a key feature in several antifungal agents, such as naftifine, which act by inhibiting squalene epoxidase.[1] Additionally, allylic groups can be found in compounds with diverse activities, including anticancer and antimicrobial effects.[2] The presence of this group in this compound suggests a potential for antifungal or other cytotoxic activities.

-

The N-methylpropanamide and Alkylamino Chain: The N-methylpropanamide portion of the molecule contributes to its polarity and potential for hydrogen bonding. Similar alkylamide structures are found in a range of biologically active natural products and synthetic compounds with activities including immunomodulatory, anti-inflammatory, and analgesic effects.[3] Furthermore, short alkylamino chains are features of various pharmacologically active compounds, including some with beta-adrenergic properties.[4]

Based on this structural deconstruction, we can formulate several primary hypotheses regarding the potential biological activity of this compound:

-

Hypothesis 1: Antifungal Activity: The allylamino group may confer antifungal properties through mechanisms similar to known allylamine antifungals.

-

Hypothesis 2: Anticancer/Cytotoxic Activity: The compound may exhibit cytotoxic effects against cancer cell lines, a property observed in some molecules containing allyl and amide functionalities.[2][5]

-

Hypothesis 3: Neurological/Receptor-Modulating Activity: The alkylamino and amide components could facilitate interactions with receptors or enzymes in the central nervous system.

This guide will now proceed to outline a tiered experimental approach to systematically test these hypotheses.

Tier 1: In Vitro Screening for Broad Biological Activity

The initial phase of investigation should focus on high-throughput in vitro assays to rapidly assess the broad biological potential of this compound.

Cytotoxicity and Antiproliferative Screening

A primary step in characterizing a novel compound is to determine its effect on cell viability.[6] This provides a foundational understanding of its potential as a cytotoxic agent (e.g., for oncology) or, conversely, its safety profile for other therapeutic applications.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

-

Human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for baseline toxicity).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a acidified isopropanol solution).

-

96-well microtiter plates.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle controls (solvent only).[7]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) after 48h |

| HeLa | 25.5 |

| A549 | 42.1 |

| HEK293 | >100 |

This hypothetical data would suggest selective cytotoxicity towards cancer cell lines, warranting further investigation into its anticancer potential.

Antimicrobial and Antifungal Screening

Given the presence of the allylamino group, screening for antimicrobial and antifungal activity is a logical next step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

This compound stock solution.

-

96-well microtiter plates.

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium in a 96-well plate.[7]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Tier 2: Mechanistic Investigations

Should the initial screening reveal promising activity, the next tier of experiments should focus on elucidating the mechanism of action.

Enzyme Inhibition Assays

If antifungal activity is observed, a direct investigation of squalene epoxidase inhibition is warranted. For other activities, a broader enzymatic screening panel could be employed.

Experimental Protocol: Enzyme Inhibition Kinetic Assay

Enzyme kinetic assays measure the rate of an enzymatic reaction and are crucial for studying enzyme inhibitors.[9]

General Procedure:

-

Reaction Setup: In a suitable buffer, combine the target enzyme, the substrate, and varying concentrations of this compound.

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the formation of the product or consumption of the substrate over time using a spectrophotometer or fluorometer.[10]

-

Data Analysis: Determine the initial reaction velocities (Vmax) at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]

DOT Diagram: Enzyme Inhibition Workflow

Caption: Competitive radioligand receptor binding assay.

Tier 3: In Vivo Model Systems

Positive and compelling in vitro data would necessitate progression to in vivo models to assess the compound's efficacy and safety in a whole organism. [12]The choice of model will depend on the most promising in vitro results.

Animal Models for Neurological Disorders

Should the compound show affinity for CNS receptors, models of neurological or psychiatric disorders would be appropriate. [13] Example Protocol: Rodent Model of Anxiety (Elevated Plus Maze)

This is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs.

Procedure:

-

Acclimatization: Acclimate the animals (mice or rats) to the testing room.

-

Compound Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Testing: Place the animal at the center of the elevated plus maze, which has two open and two closed arms.

-

Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms for a set period (e.g., 5 minutes).

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Xenograft Models for Anticancer Activity

If the compound demonstrates selective cytotoxicity against cancer cells, its in vivo efficacy can be tested in a tumor xenograft model.

Procedure:

-

Tumor Implantation: Implant human cancer cells (the same ones that were sensitive in vitro) subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume regularly.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the compound.

Conclusion

The exploration of a novel chemical entity such as this compound requires a systematic and hypothesis-driven approach. By leveraging our understanding of its chemical motifs, we can design a logical progression of experiments from broad in vitro screening to specific mechanistic studies and finally to in vivo validation. This technical guide provides a robust framework for such an investigation, emphasizing self-validating protocols and clear decision points for advancing the compound through the preclinical drug discovery pipeline. The potential biological activities of this compound remain to be elucidated, and the methodologies outlined herein offer a clear path to uncovering its pharmacological profile.

References

- Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Various Authors. (2022). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Frontiers Research Topic.

- AAVV. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience.

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.

- Terry L. Riss, Richard A. Moravec, Andrew L. Niles. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Ma P, Zemribo R. (2012). Receptor Binding Assays for HTS and Drug Discovery.

- Anonymous. (2017). Some allylamines with important biological activities.

- Gruz, J., et al. (2020). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment.

- Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech.

- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems.

- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.

-

Balsamo, A., et al. (1998). Synthesis and beta-adrenergic properties of (Z)-N-amines: effects of the configuration around the methyloxyiminomethyl (MOIM) double bond on the biopharmacological properties of MOIM-type beta-blocking agents. Bioorganic & Medicinal Chemistry.

- Salehi, B., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin.

- Da Settimo, F., et al. (2004). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and beta-adrenergic properties of (Z)-N-[3-(alkylamino)-2-hydroxypropylidene](aryl-methyloxy)amines: effects of the configuration around the methyloxyiminomethyl (MOIM) double bond on the biopharmacological properties of MOIM-type beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 11. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]

- 12. frontiersin.org [frontiersin.org]

- 13. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Allylamino)-N-methylpropanamide: A Predictive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 3-(Allylamino)-N-methylpropanamide. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a robust theoretical framework for researchers engaged in the synthesis, identification, and characterization of this molecule. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will construct a detailed and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach is designed to empower researchers to anticipate spectral features, aid in the confirmation of synthetic products, and provide a baseline for future empirical studies.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will give rise to characteristic signals in its various spectra. The molecule contains a secondary amine, a secondary amide, and a terminal alkene. Understanding the interplay of these groups is fundamental to interpreting the spectroscopic data.

Diagram 1: Molecular Structure of this compound

A schematic representation of the chemical structure.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts and coupling patterns for this compound are detailed below. These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling rules.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H (Amide) | 7.5 - 8.5 | broad singlet | 1H | - |

| =CH ₂ | 5.0 - 5.3 | multiplet | 2H | - |

| -CH = | 5.7 - 6.0 | multiplet | 1H | - |

| -CH ₂-CH= | 3.1 - 3.3 | doublet | 2H | ~6 |

| -CH ₂-NH- | 2.7 - 2.9 | triplet | 2H | ~7 |

| -CH ₂-C=O | 2.3 - 2.5 | triplet | 2H | ~7 |

| N-CH ₃ | 2.6 - 2.8 | doublet | 3H | ~5 |

| N-H (Amine) | 1.5 - 2.5 | broad singlet | 1H | - |

Note: Chemical shifts are referenced to TMS at 0.00 ppm and are solvent-dependent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C =O | 172 - 175 |

| -C H= | 134 - 136 |

| =C H₂ | 116 - 118 |

| -C H₂-NH- | 50 - 55 |

| -C H₂-CH= | 48 - 52 |

| -C H₂-C=O | 35 - 40 |

| N-C H₃ | 25 - 30 |

Rationale Behind NMR Predictions

The predicted chemical shifts are derived from the electronic environment of each nucleus. The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and resonance effects. The olefinic protons of the allyl group will appear in the characteristic downfield region for sp² hybridized carbons. The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group will also be deshielded. The N-H proton of the secondary amine is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.[1][2]

The splitting patterns are predicted based on the n+1 rule. For instance, the methylene protons adjacent to the carbonyl group are expected to be a triplet due to coupling with the neighboring methylene group. The N-methyl group is predicted to be a doublet due to coupling with the amide N-H proton.

Diagram 2: NMR Spectroscopy Workflow

A generalized workflow for NMR analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.[3][4]

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium, sharp |

| N-H Stretch (Amine) | 3250 - 3400 | Medium, broad |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Rationale Behind IR Predictions

The N-H stretching vibrations of the secondary amide and secondary amine are expected to appear in the region above 3200 cm⁻¹. The amide N-H stretch is typically sharper than the amine N-H stretch. The most prominent peak in the spectrum is anticipated to be the C=O stretch of the amide group, which is a strong and sharp absorption. The C=C stretch of the allyl group may overlap with the amide C=O stretch, but should be distinguishable. The presence of both sp² and sp³ C-H stretches will also be evident.[2][4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The predictions for the mass spectrum of this compound are based on common fragmentation pathways for amides and amines.[5][6][7]

Molecular Weight: 142.20 g/mol

Predicted Molecular Ion Peak (M⁺): m/z = 142

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair of electrons on one of the nitrogen atoms or the carbonyl oxygen. Key predicted fragmentation pathways include:

-

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides.

-

McLafferty Rearrangement: While less likely for this specific structure, it is a possibility to consider.

-

Loss of small neutral molecules: Such as the loss of the allyl group or parts of the propanamide chain.

Table 4: Predicted Key Fragment Ions

| m/z | Predicted Fragment Structure |

| 142 | [M]⁺ |

| 101 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 86 | [CH₂=CHC(O)NHCH₃]⁺ |

| 72 | [C(O)NHCH₃]⁺ |

| 58 | [CH₂=CHCH₂NH₂]⁺ |

| 44 | [C(O)NH₂]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Diagram 3: Predicted Mass Spectrometry Fragmentation

A simplified representation of potential fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

To obtain empirical data for this compound, the following general protocols are recommended. These protocols are designed to be self-validating by including appropriate standards and calibration steps.[8]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This predictive guide offers a comprehensive theoretical framework for the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in established spectroscopic principles and data from analogous compounds. It is our hope that this guide will serve as a valuable resource for researchers in the field, aiding in the identification and characterization of this and related molecules. The ultimate confirmation of these predictions will, of course, rely on future experimental verification.

References

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Retrieved from [Link]

-

Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpropanamide. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

Sources

- 1. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. docbrown.info [docbrown.info]

- 5. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanamide, N-methyl- [webbook.nist.gov]

- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"3-(Allylamino)-N-methylpropanamide" literature review and background

Content Type: Technical Whitepaper & Experimental Guide Subject: Synthesis, Reactivity, and Applications of CAS 1040692-02-1 Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Researchers

Executive Summary

3-(Allylamino)-N-methylpropanamide (CAS: 1040692-02-1) is a bifunctional building block characterized by a secondary allylamine motif coupled with an N-methylamide tail.[1] It serves as a critical intermediate in the synthesis of functionalized hydrogels, "smart" polymers, and surface-active agents.

Unlike simple allylamine, the incorporation of the amide backbone enhances water solubility and hydrogen-bonding potential, making this compound ideal for biomedical applications where aqueous compatibility is paramount. This guide provides a definitive technical analysis of its synthesis via aza-Michael addition, its polymerization kinetics, and its utility in bioconjugation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1040692-02-1 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Physical State | Pale yellow viscous liquid (at RT) |

| Predicted Boiling Point | ~299.7°C (at 760 mmHg) |

| Density | ~0.923 g/cm³ |

| pKa (Predicted) | ~16.23 (Amide), ~9.5 (Secondary Amine) |

| Solubility | Soluble in water, methanol, DMSO, DCM |

Synthetic Methodology: The Aza-Michael Route

The most robust route to this compound is the aza-Michael addition of allylamine to N-methylacrylamide. This pathway is preferred over alkylation methods due to atom economy and the avoidance of halogenated waste.

Reaction Mechanism

The nucleophilic nitrogen of allylamine attacks the

Figure 1: Aza-Michael addition pathway. Controlling stoichiometry is critical to prevent the formation of the tertiary amine bis-adduct.

Detailed Experimental Protocol

Objective: Synthesize 10g of this compound with >95% purity.

Reagents:

-

Allylamine (Reagent Grade, >99%)

-

N-Methylacrylamide (Stabilized)

-

Methanol (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, charge Allylamine (17.1 g, 0.30 mol, 3.0 equiv) . The excess is crucial to prevent double addition.

-

Cooling: Place the flask in an ice-water bath (0°C). The reaction is exothermic.

-

Addition: Dissolve N-Methylacrylamide (9.9 g, 0.10 mol, 1.0 equiv) in 20 mL of methanol. Add this solution dropwise to the allylamine over 45 minutes, maintaining internal temperature < 10°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9) or NMR for the disappearance of alkene protons.

-

Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess allylamine. Note: Allylamine is volatile (BP ~53°C) and toxic; use an efficient trap.

-

Purification: The crude oil is often sufficiently pure (>90%). For higher purity, perform vacuum distillation (high vacuum required due to high BP) or column chromatography (Silica, DCM:MeOH:NH₄OH gradient).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of acrylamide vinylic protons (5.5–6.5 ppm) and the retention of allyl vinylic protons (5.1–5.9 ppm). A new triplet at ~2.8 ppm indicates the methylene protons adjacent to the amine.

Applications in Drug Delivery & Polymer Science[6]

The molecule's value lies in its orthogonal reactivity :

-

Allyl Group: Radical polymerization or Thiol-Ene "Click" chemistry.

-

Secondary Amine: pH-responsiveness (proton sponge effect) or further alkylation.

Functional Hydrogels

This monomer is frequently copolymerized with acrylamide or N-isopropylacrylamide (NIPAM) to introduce reactive amine handles into hydrogels. These handles allow for the covalent attachment of:

-

Saccharides: For lectin-binding studies (glycobiology).

-

Peptides: For cell adhesion (e.g., RGD sequences).

-

Drugs: Via acid-labile linkers for controlled release.

Surface Modification Workflow

The following diagram illustrates how this molecule is used to functionalize inert surfaces.

Figure 2: Surface functionalization strategy utilizing the secondary amine for post-polymerization ligand attachment.

Handling & Safety (SDS Summary)

While specific SDS data for this exact intermediate is rare, its functional groups dictate the safety profile. Treat as a Corrosive / Irritant .

-

Hazards: Skin and eye irritant. Potential sensitizer due to the acrylamide structural lineage.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl group is susceptible to autoxidation over long periods; the amine can absorb CO₂ from the air.

-

PPE: Neoprene gloves, chemical splash goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information. (2020). Water-soluble poly(acrylamide-allylamine) derivatives of saccharides. PubMed. Retrieved from [Link]

-

ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Putative Profile of 3-(Allylamino)-N-methylpropanamide

Abstract

While a dedicated historical record and discovery narrative for 3-(Allylamino)-N-methylpropanamide is not prominent in the scientific literature, its molecular structure represents a convergence of common pharmacophores and synthetic building blocks. This technical guide outlines a plausible and efficient synthetic pathway to this compound, grounded in established and reliable organic chemistry transformations. Each step of the proposed synthesis is detailed with mechanistic rationale, providing a robust framework for its potential laboratory-scale production. Furthermore, this document explores the putative chemical and biological properties of this compound based on the well-documented characteristics of its constituent functional groups: the allylamine and the N-methylpropanamide moieties. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this molecule's construction and potential areas of application.

Introduction and Background

The allylamine structural motif is a key component in a variety of biologically active compounds, known for their diverse pharmacological properties[1]. Similarly, the N-methylpropanamide backbone is a common feature in numerous small molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two fragments in this compound results in a molecule with potential for further chemical elaboration and biological screening.

Due to the absence of a specific documented discovery and history for this compound, this guide will focus on its de novo synthesis, providing a logical and experimentally sound approach. The proposed synthetic strategy is designed for efficiency and is based on widely applicable and well-understood reaction mechanisms.

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound involves a two-step process starting from readily available commercial reagents. The overall strategy is a Michael addition followed by amidation.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(Allylamino)propanenitrile via Michael Addition

The first step involves the conjugate addition (Michael addition) of allylamine to acrylonitrile. This reaction is a well-established method for the formation of β-aminopropionitriles[2].

Experimental Protocol:

-

To a stirred solution of acrylonitrile (1.0 eq) in a suitable solvent such as ethanol or water, add allylamine (1.1 eq) dropwise at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain a temperature between 20-30°C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 3-(Allylamino)propanenitrile. Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or water are suitable polar, protic solvents that can facilitate the proton transfer steps in the Michael addition mechanism.

-

Stoichiometry: A slight excess of allylamine is used to ensure complete consumption of the acrylonitrile.

-

Temperature Control: The reaction is exothermic, and maintaining a controlled temperature prevents potential polymerization of acrylonitrile.

Caption: Mechanism of Michael addition of allylamine to acrylonitrile.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the nitrile intermediate to a carboxylic acid, followed by amidation with methylamine. Alternatively, direct aminolysis of the corresponding ester can be performed. A more direct route from the nitrile is also possible under specific catalytic conditions. For this guide, we will detail the hydrolysis and subsequent amidation.

Experimental Protocol:

-

Hydrolysis:

-

Reflux the crude 3-(Allylamino)propanenitrile from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for 4-8 hours.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the resulting amino acid (approximately pH 7) to precipitate the 3-(Allylamino)propanoic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Amidation:

-

Suspend the 3-(Allylamino)propanoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Add methylamine (in a suitable form, e.g., a 40% aqueous solution or as a hydrochloride salt with a base like triethylamine) (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic phase with a dilute acid, a dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Hydrolysis: Both acidic and basic conditions are effective for nitrile hydrolysis. The choice may depend on the stability of the allylamine group to the specific conditions.

-

Amidation: The use of a carbodiimide coupling agent is a standard and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions, which is crucial to avoid side reactions involving the allylamine moiety.

-

Solvent: Aprotic solvents like DCM or DMF are used for the amidation to prevent interference with the coupling reagents.

Physicochemical and Putative Biological Properties

While experimental data for this compound is scarce, we can infer potential properties based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Weight | 142.20 g/mol | Calculation |

| LogP | ~0.5 | Predictive models |

| pKa (amine) | ~9-10 | Estimation based on similar amines |

| Hydrogen Bond Donors | 2 | Structure analysis |

| Hydrogen Bond Acceptors | 2 | Structure analysis |

Putative Biological Profile:

-

Allylamine Moiety: The allylamine group is present in various antifungal agents and can also be a substrate for monoamine oxidase (MAO) enzymes. Its presence suggests potential for interactions with biological amines and their receptors or metabolizing enzymes.

-

N-methylpropanamide Moiety: This group can influence the compound's solubility, membrane permeability, and metabolic stability. The amide bond can participate in hydrogen bonding with biological targets.

Conclusion

This technical guide has presented a robust and logical synthetic pathway for this compound, a molecule for which there is limited specific historical and discovery information. By leveraging well-established reactions such as the Michael addition and amide coupling, this guide provides a practical framework for its synthesis. The discussion of its putative properties, based on its constituent functional groups, offers a starting point for further investigation into its potential applications in medicinal chemistry and other scientific fields. The detailed protocols and mechanistic rationale are intended to equip researchers with the necessary information to produce and study this compound.

References

-

Quan, Z.-J., & Wang, X.-C. (2016). An Efficient Amide-Aldehyde-Alkene Condensation: Synthesis for the N-Allyl Amides. The Chemical Record, 16(1), 435-444. [Link][1]

-

El-Sayed, A. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1-18. [Link][3]

-

U.S. Patent No. 5,334,745 A. (1994). Preparation of 3-aminopropionitriles. Google Patents. [2]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 3-(Allylamino)-N-methylpropanamide as a Novel Beta-Adrenergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of a novel compound, "3-(Allylamino)-N-methylpropanamide," as a potential beta-adrenergic agent. While direct research on this specific molecule is not extensively published, its structural motifs suggest a potential interaction with beta-adrenergic receptors. These application notes offer a structured, scientifically-grounded framework for its synthesis, in-vitro characterization, and functional assessment. The protocols provided are designed to be self-validating and are supported by authoritative references, ensuring scientific rigor. The overarching goal is to equip researchers with the necessary tools to thoroughly evaluate the beta-adrenergic activity of this and other novel chemical entities.

Introduction: The Rationale for Investigating Novel Beta-Adrenergic Agents

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of cardiovascular, pulmonary, and metabolic functions.[1][2] They are the primary targets of the endogenous catecholamines, epinephrine and norepinephrine.[3][4] The β-AR family is comprised of three main subtypes: β1, β2, and β3, each with distinct tissue distribution and physiological roles.[4]

-

β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation leads to increased heart rate and contractility.[1]

-

β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchi and blood vessels, their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[5]

-

β3-Adrenergic Receptors: Mainly expressed in adipose tissue, where they mediate lipolysis and thermogenesis.[6]

Given their integral role in physiology, β-ARs are significant drug targets for a variety of conditions, including hypertension, asthma, and heart failure.[7] The development of novel β-adrenergic agents with improved subtype selectivity and favorable pharmacokinetic profiles remains an active area of research.

The structure of "this compound" contains an amino-propanol-like backbone, a common feature in many known beta-adrenergic agents.[8][9][10] This structural similarity provides a compelling rationale for its investigation as a potential modulator of the beta-adrenergic system.

The Beta-Adrenergic Signaling Pathway